Cas no 400898-94-4 (tert-butyl N-methyl-N-[trans-4-formylcyclohexyl]carbamate)
![tert-butyl N-methyl-N-[trans-4-formylcyclohexyl]carbamate structure](https://ja.kuujia.com/scimg/cas/400898-94-4x500.png)
tert-butyl N-methyl-N-[trans-4-formylcyclohexyl]carbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-methyl-N-[trans-4-formylcyclohexyl]carbamate
- SCHEMBL23616549
- trans-4-[Boc(methyl)amino]cyclohexanecarbaldehyde
- 1,1-Dimethylethyl N-(trans-4-formylcyclohexyl)-N-methylcarbamate
- PS-20581
- trans-(4-Formyl-cyclohexyl)-methyl-carbamic acid tert-butyl ester
- SY324191
- SCHEMBL4803692
- Tert-butyln-methyl-N-[trans-4-formylcyclohexyl]carbamate
- SCHEMBL4804112
- AT37296
- trans-1-(Boc-(methyl)amino)-4-formylcyclohexane
- Carbamic acid, N-(trans-4-formylcyclohexyl)-N-methyl-, 1,1-dimethylethyl ester
- 400898-94-4
- 400900-05-2
- AT31001
- CS-0310421
- TERT-BUTYL N-METHYL-N-[CIS-4-FORMYLCYCLOHEXYL]CARBAMATE
- E73691
- UYNAFGOCUOKXDS-UHFFFAOYSA-N
- UYNAFGOCUOKXDS-XYPYZODXSA-N
- TERT-BUTYL (4-FORMYLCYCLOHEXYL)(METHYL)CARBAMATE
- MFCD31705793
- t-Butyl N-methyl-N-[trans-4-formylcyclohexyl]carbamate
- DTXSID201171488
- DB-432733
- (4-Formyl-cyclohexyl)-methyl-carbamic acid tert-butyl ester
-
- MDL: MFCD31705793
- インチ: 1S/C13H23NO3/c1-13(2,3)17-12(16)14(4)11-7-5-10(9-15)6-8-11/h9-11H,5-8H2,1-4H3/t10-,11-
- InChIKey: UYNAFGOCUOKXDS-XYPYZODXSA-N
- ほほえんだ: C(OC(C)(C)C)(=O)N(C)[C@@H]1CC[C@@H](C=O)CC1
計算された属性
- せいみつぶんしりょう: 241.16779360g/mol
- どういたいしつりょう: 241.16779360g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 275
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 46.6Ų
tert-butyl N-methyl-N-[trans-4-formylcyclohexyl]carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ4605-1G |
tert-butyl N-methyl-N-[trans-4-formylcyclohexyl]carbamate |
400898-94-4 | 97% | 1g |
¥ 2,560.00 | 2023-04-13 | |
eNovation Chemicals LLC | Y1098279-250mg |
tert-butyl N-methyl-N-[trans-4-formylcyclohexyl]carbamate |
400898-94-4 | 97% | 250mg |
$155 | 2024-07-21 | |
1PlusChem | 1P01QS4N-250mg |
Carbamic acid, N-(trans-4-formylcyclohexyl)-N-methyl-, 1,1-dimethylethyl ester |
400898-94-4 | 95% | 250mg |
$128.00 | 2024-05-03 | |
abcr | AB589093-250mg |
t-Butyl N-methyl-N-[trans-4-formylcyclohexyl]carbamate; . |
400898-94-4 | 250mg |
€246.20 | 2024-07-20 | ||
Aaron | AR01QSCZ-250mg |
Carbamic acid, N-(trans-4-formylcyclohexyl)-N-methyl-, 1,1-dimethylethyl ester |
400898-94-4 | 97% | 250mg |
$178.00 | 2023-12-15 | |
1PlusChem | 1P01QS4N-5g |
Carbamic acid, N-(trans-4-formylcyclohexyl)-N-methyl-, 1,1-dimethylethyl ester |
400898-94-4 | 95% | 5g |
$1405.00 | 2024-05-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ4605-250mg |
tert-butyl N-methyl-N-[trans-4-formylcyclohexyl]carbamate |
400898-94-4 | 97% | 250mg |
¥797.0 | 2024-04-19 | |
Aaron | AR01QSCZ-10g |
Carbamic acid, N-(trans-4-formylcyclohexyl)-N-methyl-, 1,1-dimethylethyl ester |
400898-94-4 | 97% | 10g |
$2863.00 | 2023-12-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ4605-1.0g |
tert-butyl N-methyl-N-[trans-4-formylcyclohexyl]carbamate |
400898-94-4 | 97% | 1.0g |
¥2304.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ4605-1g |
tert-butyl N-methyl-N-[trans-4-formylcyclohexyl]carbamate |
400898-94-4 | 97% | 1g |
¥2304.0 | 2024-04-19 |
tert-butyl N-methyl-N-[trans-4-formylcyclohexyl]carbamate 関連文献
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
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Kun Qin,Zhikang Wang,Dekui Shen,Chunfei Wu RSC Adv., 2021,11, 37851-37865
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Uday S. Annapure RSC Adv., 2016,6, 99774-99780
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Pranav Tiwari,Navpreet Kaur,Vinay Sharma,Hyeonggon Kang,Jamal Uddin New J. Chem., 2019,43, 17058-17068
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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tert-butyl N-methyl-N-[trans-4-formylcyclohexyl]carbamateに関する追加情報
Introduction to tert-butyl N-methyl-N-[trans-4-formylcyclohexyl]carbamate (CAS No. 400898-94-4)
tert-butyl N-methyl-N-[trans-4-formylcyclohexyl]carbamate, identified by its Chemical Abstracts Service (CAS) number 400898-94-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of carbamates, which are widely recognized for their versatile applications in drug development, particularly as intermediates in the synthesis of bioactive molecules. The structural features of this compound, notably the presence of a trans-4-formylcyclohexyl moiety and a tert-butyl protecting group, make it a valuable tool for chemists and biologists exploring novel therapeutic agents.
The trans-4-formylcyclohexyl group is particularly noteworthy due to its ability to participate in various chemical transformations, including condensation reactions with amines to form amides, or undergo oxidation to yield cyclohexanone derivatives. These reactivities are highly advantageous in synthetic chemistry, allowing for the facile construction of more complex molecular architectures. Furthermore, the tert-butyl group serves as an effective protecting group for amino functions, preventing unwanted side reactions while maintaining the integrity of the molecule during synthetic manipulations.
In recent years, there has been growing interest in carbamates as pharmacophores due to their broad spectrum of biological activities. Studies have demonstrated that carbamates can exhibit properties such as analgesic, anti-inflammatory, and neuroprotective effects, making them promising candidates for further development into therapeutic agents. The specific configuration of tert-butyl N-methyl-N-[trans-4-formylcyclohexyl]carbamate positions it as a key intermediate in the synthesis of potential drug candidates targeting various diseases.
One of the most compelling aspects of this compound is its utility in the development of enzyme inhibitors. The formyl group on the cyclohexyl ring can be readily converted into an aldehyde, which can then react with nucleophiles to form Schiff bases or other covalent modifications. Such modifications are often employed in designing inhibitors that target enzymes by forming irreversible bonds with active sites. For instance, researchers have explored the use of carbamates derived from this compound in inhibiting proteases and kinases, which are critical enzymes involved in signaling pathways associated with cancer and inflammatory diseases.
Recent advancements in medicinal chemistry have highlighted the importance of stereochemistry in drug design. The trans-configuration of the cyclohexyl ring in tert-butyl N-methyl-N-[trans-4-formylcyclohexyl]carbamate is particularly significant because it influences both the electronic properties and spatial orientation of the molecule. This stereochemical feature can enhance binding affinity to biological targets by optimizing interactions with amino acid residues in protein active sites. Such considerations are essential for developing drugs with improved efficacy and reduced side effects.
The synthesis of tert-butyl N-methyl-N-[trans-4-formylcyclohexyl]carbamate involves multi-step organic transformations that require precise control over reaction conditions. Typically, the process begins with the preparation of trans-cyclohexanone derivatives followed by functionalization at the 1-position with a formyl group. Subsequent reactions introduce the carbamate moiety through nucleophilic substitution or condensation reactions. The use of protective groups, such as the tert-butyl ester protecting group on nitrogen, ensures that reactive sites remain intact until they are selectively modified at later stages.
In academic research, this compound has been utilized as a building block for constructing more complex molecules with tailored biological activities. For example, researchers have incorporated derivatives of this carbamate into peptidomimetics designed to mimic natural bioactive peptides while avoiding their immunogenicity. Such peptidomimetics hold promise for treating neurological disorders and infectious diseases by targeting specific receptor pathways without eliciting an immune response.
The pharmaceutical industry has also shown interest in tert-butyl N-methyl-N-[trans-4-formylcyclohexyl]carbamate due to its potential as a starting material for drug discovery programs. Its structural versatility allows chemists to modify various functional groups while retaining core pharmacophoric elements necessary for biological activity. This flexibility is crucial for optimizing lead compounds during drug development pipelines.
From a computational chemistry perspective, studies on this compound have provided insights into how structural features influence molecular properties such as solubility, permeability across cell membranes (P-glycoprotein), and metabolic stability. These insights are valuable for predicting how modifications to this scaffold might affect drug-like characteristics (ADME properties), thereby guiding rational drug design efforts.
The role of carbamates in medicinal chemistry continues to expand with advancements in synthetic methodologies and biocatalysis. Enzyme-mediated transformations have emerged as powerful tools for constructing complex carbamate derivatives under mild conditions that preserve functional group integrity. This approach aligns well with green chemistry principles by reducing reliance on harsh reagents and minimizing waste generation.
In conclusion,tert-butyl N-methyl-N-[trans-4-formylcyclohexyl]carbamate (CAS No. 400898-94-4) represents an important intermediate with diverse applications across pharmaceutical research and drug development landscapes. Its unique structural features make it an excellent candidate for further exploration as part of larger molecular architectures designed to address unmet medical needs through innovative chemical synthesis strategies.
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